molecular formula C10H5N3O3S B12582829 5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648450-69-5

5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12582829
CAS No.: 648450-69-5
M. Wt: 247.23 g/mol
InChI Key: BNFROMQPTMIJEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,1,3-benzoxadiazole derivatives with thiazolidine-2,4-dione under specific reaction conditions. Common reagents include aldehydes or ketones, which react with the thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The benzoxadiazole ring can intercalate with DNA, while the thiazolidine-2,4-dione moiety can inhibit enzymes involved in metabolic pathways. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
  • 5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

This compound is unique due to its combination of benzoxadiazole and thiazolidine-2,4-dione moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

648450-69-5

Molecular Formula

C10H5N3O3S

Molecular Weight

247.23 g/mol

IUPAC Name

5-(2,1,3-benzoxadiazol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H5N3O3S/c14-9-8(17-10(15)11-9)4-5-1-2-6-7(3-5)13-16-12-6/h1-4H,(H,11,14,15)

InChI Key

BNFROMQPTMIJEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C=C1C=C3C(=O)NC(=O)S3

Origin of Product

United States

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